molecular formula C23H26N2O5 B2671834 N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(4-ethoxyphenyl)acetamide CAS No. 851404-30-3

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2671834
CAS No.: 851404-30-3
M. Wt: 410.47
InChI Key: AAOZPMGRMAWYJX-UHFFFAOYSA-N
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Description

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(4-ethoxyphenyl)acetamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of quinolone derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Scientific Research Applications

  • Medicine: It has shown promise as an anti-inflammatory and analgesic agent, making it a candidate for the development of new pain-relief medications.

  • Chemistry: Its unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.

  • Biology: Research has indicated its potential as an inhibitor of certain enzymes, which could be useful in the treatment of diseases such as cancer and viral infections.

  • Industry: Its properties make it suitable for use in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of hydroquinone derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it may modulate signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

This compound is unique in its structure and biological activity compared to other quinolone derivatives. Similar compounds include:

  • N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-diphenylpropanamide: This compound shares a similar quinoline core but has a different substituent on the ethyl group.

  • N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-phenylbutanamide: Another related compound with a phenylbutanamide group instead of the ethoxyphenylacetamide group.

These compounds may exhibit different biological activities and applications, highlighting the importance of structural variations in determining the properties of quinolone derivatives.

Properties

CAS No.

851404-30-3

Molecular Formula

C23H26N2O5

Molecular Weight

410.47

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C23H26N2O5/c1-4-30-17-7-5-15(6-8-17)13-21(26)24-12-11-16-14-18-19(28-2)9-10-20(29-3)22(18)25-23(16)27/h5-10,14H,4,11-13H2,1-3H3,(H,24,26)(H,25,27)

InChI Key

AAOZPMGRMAWYJX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC

solubility

not available

Origin of Product

United States

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